N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide

Lipophilicity Drug-likeness Permeability

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 923193-21-9) is a fully synthetic, small-molecule benzothiazole–benzamide hybrid bearing a 6-methoxy substituent on the benzothiazole core, a 4-methyl group on the benzamide ring, and an N-(pyridin-4-ylmethyl) side chain. It belongs to the broader class of 2-aminobenzothiazole amides, a scaffold extensively explored for antiproliferative, kinase-inhibitory, and antimicrobial activities.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 923193-21-9
Cat. No. B2519940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide
CAS923193-21-9
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C22H19N3O2S/c1-15-3-5-17(6-4-15)21(26)25(14-16-9-11-23-12-10-16)22-24-19-8-7-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3
InChIKeyXWUNRCOCRYTNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 923193-21-9): Structural Identity and Compound Class Context for Procurement Screening


N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide (CAS 923193-21-9) is a fully synthetic, small-molecule benzothiazole–benzamide hybrid bearing a 6-methoxy substituent on the benzothiazole core, a 4-methyl group on the benzamide ring, and an N-(pyridin-4-ylmethyl) side chain [1]. It belongs to the broader class of 2-aminobenzothiazole amides, a scaffold extensively explored for antiproliferative, kinase-inhibitory, and antimicrobial activities [2]. The presence of the pyridin-4-ylmethyl substituent distinguishes it from simple N-phenyl or N-alkyl analogs by introducing an additional hydrogen-bond acceptor site capable of engaging kinase hinge regions or other biological targets [2]. Although the compound is listed in several commercial screening libraries, its specific biological annotation in public databases remains sparse, placing it in the category of a pharmacologically plausible but under-characterized probe candidate.

Regioisomer identity Pyridin-4-ylmethyl geometry for kinase hinge-region exploration
Physicochemical profile Zero H-bond donors supports reduced off-target promiscuity context
Matched-pair utility +0.5 XLogP3 shift vs des-methyl analog enables permeability SAR studies
Probe status Under-characterized; target engagement validation required before mechanistic studies

Why N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide Cannot Be Replaced by Generic Benzothiazole Analogs


Within the benzothiazole–amide chemotype, minor structural perturbations produce substantial shifts in potency, selectivity, and physicochemical properties [1]. The target compound’s 4-methylbenzamide moiety increases calculated lipophilicity (XLogP3 = 4.5) by ~0.5 log unit relative to the des‑methyl analog (CAS 941994‑42‑9, XLogP3 ≈ 4.0), which can alter membrane permeability, protein binding, and off‑target promiscuity [2]. The pyridin‑4‑ylmethyl regioisomer places the pyridine nitrogen at a distinct vector compared to the pyridin‑2‑yl or pyridin‑3‑yl analogs, a feature that in related benzothiazole series has been shown to modulate kinase selectivity profiles by >10‑fold [1]. Consequently, generic replacement by any single in‑class analog risks loss of the specific biological fingerprint that may differentiate this compound in a screening cascade, even in the absence of fully elucidated target engagement data.

Regioisomer mismatch Pyridine position shift (2-, 3- vs 4-ylmethyl) may alter kinase hinge-binding geometry and selectivity profile.
Lipophilicity shift ΔXLogP3 ≈ +0.5 vs des-methyl analog can change membrane partitioning, affecting cell-based assay exposure interpretation.
HBD count difference Replacement by HBD-containing analogs (e.g., primary amide) may increase off-target binding; selectivity context may not transfer.

Quantitative Differentiation Evidence for N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide Versus Closest Analogs


Calculated Lipophilicity (XLogP3) Contrast Between 4‑Methylbenzamide and Des‑Methyl Benzamide Analogs

The 4‑methyl substituent on the benzamide ring raises the computed partition coefficient relative to the unsubstituted benzamide analog (CAS 941994‑42‑9). Higher lipophilicity can enhance passive membrane permeability but may also increase non‑specific protein binding [1].

Lipophilicity contrast
Reported
ΔXLogP3 = +0.5 (4.5 vs 4.0 des-methyl)
Higher lipophilicity may impact cell-based assay exposure; verify experimentally.
Computed value; ~3-fold membrane partitioning difference possible.
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Comparison Among Pyridine Regioisomers

The pyridin‑4‑ylmethyl substituent yields a TPSA of 83.6 Ų, identical for all three pyridine regioisomers; however, the spatial orientation of the pyridine nitrogen lone pair relative to the benzothiazole core differs, a geometric parameter that in structurally characterized kinase‑inhibitor co‑crystals has controlled hinge‑binding affinity by >1 kcal/mol [1].

Regioisomer geometry
Class-level
Identical TPSA (83.6 Ų) across pyridine regioisomers; reported binding free-energy differences of 1–3 kcal/mol for kinase hinge engagement.
Identical computed TPSA masks regioisomer-specific binding modes; structure-based design must consider geometry.
Class-level inference from co-crystal literature.
Polar surface area Oral bioavailability CNS penetration

Hydrogen-Bond Donor Count as a Selectivity Determinant

The target compound possesses zero hydrogen-bond donors (HBD = 0), in contrast to many primary-amide benzothiazole analogs that contain one or two HBDs. In matched molecular pair analyses across diverse target classes, removal of a single HBD has been associated with a median 5‑fold reduction in promiscuous off‑target binding [1].

H-bond donor count
Class-level
HBD = 0 vs 1 in common analogs; literature median ~5-fold selectivity gain per HBD removed.
Zero HBD suggests lower off-target promiscuity; useful for selectivity panel context.
Matched molecular pair meta-analysis; verify in target assays.
Hydrogen bonding Selectivity Off-target activity

Molecular Weight and Heavy Atom Count Relative to Common Benzothiazole Screening Compounds

At 389.5 g/mol and 28 heavy atoms, the target compound resides at the upper boundary of lead-like chemical space, heavier than many benzothiazole fragment hits (MW < 300) but lighter than elaborated clinical candidates. This positions it as a potential late‑stage lead or early optimization candidate [1].

Molecular weight
Reported
MW 389.5, 28 heavy atoms; intermediate between fragment space (220–280) and clinical candidates (420–500).
Balanced profile for lead-optimization benchmarking; confirm developability parameters.
Computed properties; experimental logD/solubility needed.
Molecular weight Fragment-like properties Lead-likeness

Recommended Application Scenarios for N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Enrichment

The pyridin‑4‑ylmethyl regioisomer places the pyridine nitrogen in a geometry complementary to the ATP‑binding hinge region of many kinases. Including this compound alongside its pyridin‑2‑yl and pyridin‑3‑yl regioisomers in a kinase‑focused library enables systematic exploration of hinge‑binding geometry on selectivity [1].

Permeability and Cellular Uptake Comparative Studies

The +0.5 log unit XLogP3 shift versus the des‑methyl analog makes this compound an ideal matched pair for evaluating the impact of lipophilicity on passive permeability in Caco‑2 or PAMPA assays, without altering TPSA or HBD count [1].

Selectivity Profiling Against Common Off‑Target Panels

With zero hydrogen-bond donors, the compound is predicted to exhibit lower promiscuity than HBD‑containing benzothiazole amides. It can serve as a low‑HBD control in selectivity panels (e.g., Eurofins LeadProfiling or CEREP) to isolate the contribution of hydrogen‑bond donor interactions to off‑target binding [1].

Physicochemical Benchmarking in Lead‑Optimization Programs

Sitting at the interface between fragment and drug‑like chemical space (MW 389.5, 28 heavy atoms), the compound is well‑suited as a physicochemical reference standard for calibrating computational models of solubility, logD, and metabolic stability in benzothiazole lead series [1].

Application
Selection Property
Validation Focus
Kinase library enrichment
Pyridine regioisomer geometry
Hinge-binding selectivity assessment across regioisomers
Permeability comparative studies
Lipophilicity-matched pair control
Cell-based permeability assay context; experimental logD verification
Selectivity profiling
Zero HBD profile
Off-target panel promiscuity review; confirm in biochemical panels
Physicochemical benchmarking
Intermediate MW and heavy atom count
Developability parameter calibration for lead series
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